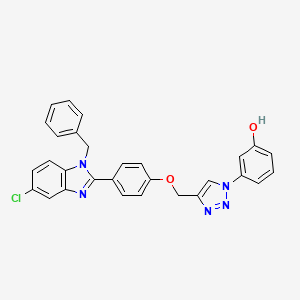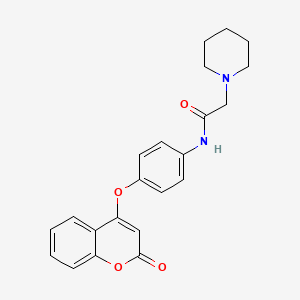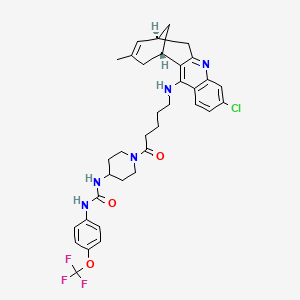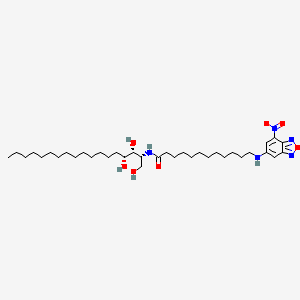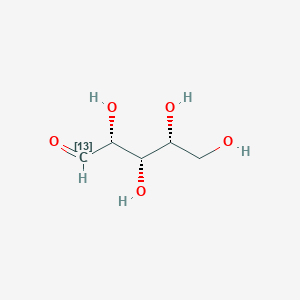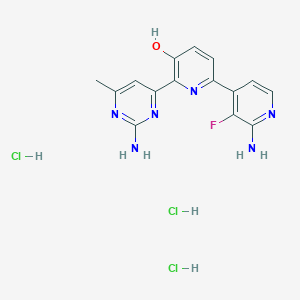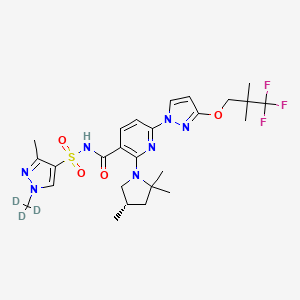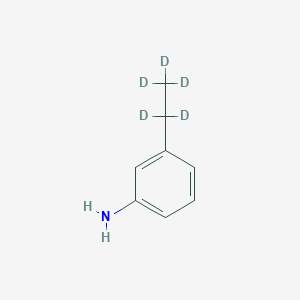
3-Ethylaniline-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylaniline-d5 is a deuterium-labeled derivative of 3-Ethylaniline. This compound is primarily used in scientific research due to its unique properties, including its ability to be metabolized in vivo to electrophilic intermediates that covalently bind to DNA. This characteristic makes it particularly useful in the study of bladder cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethylaniline-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 3-Ethylaniline molecule. The deuteration process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The reaction conditions are carefully controlled to optimize the incorporation of deuterium atoms while minimizing the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylaniline-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are optimized based on the desired reaction and the specific reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may yield amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Applications De Recherche Scientifique
3-Ethylaniline-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in the investigation of metabolic pathways and enzyme activities.
Medicine: Utilized in the research of drug metabolism and pharmacokinetics, particularly in the study of bladder cancer.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Ethylaniline-d5 involves its metabolism in vivo to electrophilic intermediates. These intermediates covalently bind to DNA, forming adducts that can be studied to understand the compound’s effects on cellular processes. The molecular targets and pathways involved in this mechanism include DNA and various enzymes responsible for its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylaniline: The non-deuterated version of 3-Ethylaniline-d5.
2,6-Dimethylaniline: Another aniline derivative with similar properties.
3,5-Dimethylaniline: A compound with structural similarities to this compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and other biochemical processes .
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
126.21 g/mol |
Nom IUPAC |
3-(1,1,2,2,2-pentadeuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3/i1D3,2D2 |
Clé InChI |
AMKPQMFZCBTTAT-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=CC=C1)N |
SMILES canonique |
CCC1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


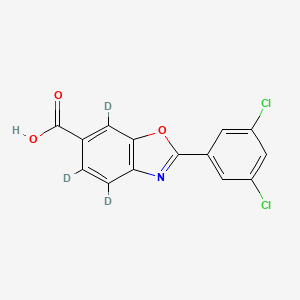

![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
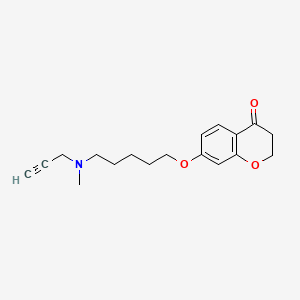
![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
